

5-Bromo-2-benzyloxy-6-methylpyridine molecular weight and formula

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Compound of Interest

Compound Name: 5-Bromo-2-benzyloxy-6-methylpyridine

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Technical Guide: 5-Bromo-2-benzyloxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **5-Bromo-2-benzyloxy-6-methylpyridine**, a halogenated pyridine derivative of interest in organic synthesis and medicinal chemistry. The document outlines its key molecular identifiers and presents a logical synthesis workflow based on established chemical principles.

Core Molecular Data

The fundamental molecular and chemical properties of **5-Bromo-2-benzyloxy-6-methylpyridine** are summarized in the table below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.

Property	Value	Citations
Molecular Formula	C ₁₃ H ₁₂ BrNO	[1][2][3]
Molecular Weight	278.14 g/mol	[1][2][3][4]
CAS Number	126717-60-0	[1][2][3][4]
MDL Number	MFCD12406109	[1][3]
SMILES Code	<chem>BrC1=C(N=C(C=C1)OCC2=C C=CC=C2)C</chem>	[1]
Storage	Sealed in dry, room temperature	[1]

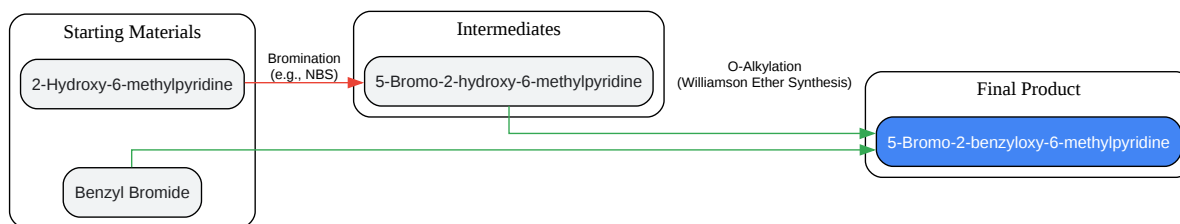
Logical Synthesis Workflow

The synthesis of **5-Bromo-2-benzyloxy-6-methylpyridine** can be logically approached through a multi-step process involving the formation of the pyridine core, followed by bromination and subsequent etherification. While a specific, detailed experimental protocol for this exact molecule is not readily available in the provided search results, a generalizable synthetic strategy can be inferred from protocols for similar compounds.

A plausible synthetic pathway would involve the following key transformations:

- **Pyridine Ring Formation:** Synthesis of a 2-hydroxy-6-methylpyridine precursor.
- **Bromination:** Introduction of a bromine atom at the 5-position of the pyridine ring through electrophilic aromatic substitution.
- **O-Alkylation (Williamson Ether Synthesis):** Reaction of the hydroxyl group with benzyl bromide to form the final benzyloxy ether.

The following diagram illustrates this logical workflow.



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Caption: Logical workflow for the synthesis of **5-Bromo-2-benzyloxy-6-methylpyridine**.

Experimental Considerations

Based on general procedures for the synthesis of related brominated pyridine derivatives, the following experimental details are pertinent:

- Bromination:** The bromination of pyridine rings is often achieved using N-Bromosuccinimide (NBS) in a suitable solvent such as N,N-Dimethylformamide (DMF). The reaction is typically performed at a controlled temperature, often starting at 0°C and gradually warming to room temperature. Progress can be monitored by Thin Layer Chromatography (TLC).
- O-Alkylation:** The Williamson ether synthesis is a standard method for forming ethers. This reaction involves deprotonating the hydroxyl group with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (in this case, benzyl bromide). Anhydrous conditions are crucial for the success of this step.

Researchers should adapt and optimize these general procedures based on the specific reactivity of the substrates and intermediates involved. Careful monitoring and purification at each step are essential to achieve a high yield of the desired product.

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Phone: (601) 213-4426

Email: info@benchchem.com